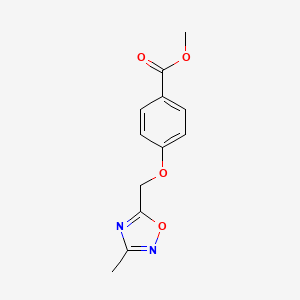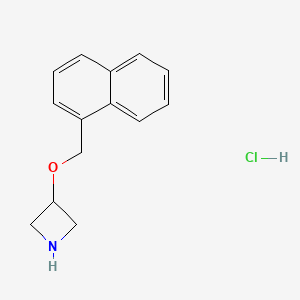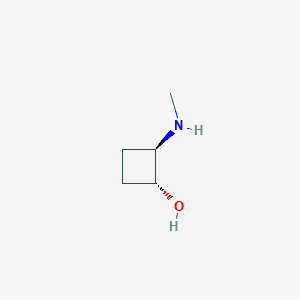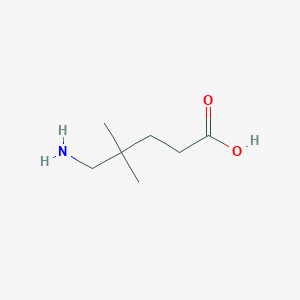
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
The compound “3-(2-Fluorophenyl)propionic acid” is a related compound . It’s a monocarboxylic acid derivative . The CAS number for this compound is 1643-26-1 .
Synthesis Analysis
While specific synthesis methods for “3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile” were not found, there are general methods for difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Molecular Structure Analysis
The molecular structure of a related compound “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one” has been analyzed . It has a monoclinic crystal structure .Chemical Reactions Analysis
There are examples of electrophilic, nucleophilic, radical and cross-coupling methods to construct C (sp3)–CF2H bonds . Also, the cyclisation of several 3-(2-fluorophenyl)propanols to the corresponding chroman occurs in nitromethane–acetone solution at 80 °C .Physical And Chemical Properties Analysis
The related compound “3-(2-Fluorophenyl)propionic acid” appears as a cream solid . It’s hygroscopic .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds . For instance, it can be used to synthesize the 3-aryl (α-hydroxy)methylenelimidazo [1,2- a ]pyridin-2 (3 H )-one framework . This transformation proceeds through a domino process comprising an initial bromination, cyclization via an intramolecular S N reaction, and a final keto-enol tautomerism .
Cancer Research
The compound has shown potential in cancer research . Imidazo [1,2- a ]pyridine, a derivative of the compound, has shown great promise in the treatment of cancer due to the ability of many of its derivatives to inhibit a variety of kinases .
Antimicrobial Properties
Research on derivatives of the compound has highlighted their potential antimicrobial properties. This makes the compound a valuable resource in the development of new antimicrobial agents.
Antifungal Properties
In addition to its antimicrobial properties, the compound has also shown antifungal activity. This suggests that it could be used in the development of antifungal drugs.
Antitubercular Properties
The compound has also shown potential antitubercular properties. This makes it a promising candidate for the development of new antitubercular drugs.
Pharmacokinetics Prediction
The compound has been used in pharmacokinetics prediction . The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHLRRIMAGDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)











![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)